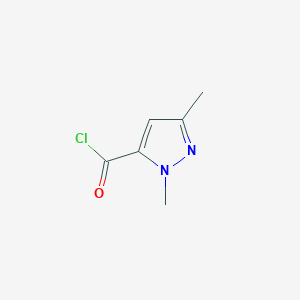

1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

Description

Properties

IUPAC Name |

2,5-dimethylpyrazole-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4-3-5(6(7)10)9(2)8-4/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIAPGUFDEJWQHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50371257 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55458-67-8 | |

| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50371257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-Dimethyl-2H-pyrazole-3-carbonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbonyl Chloride: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, a key building block in medicinal chemistry. The pyrazole scaffold is a privileged structure in numerous FDA-approved drugs, and this guide offers detailed information for researchers leveraging this versatile compound in the development of novel therapeutics.

Core Chemical Properties

This compound is a reactive acyl chloride derivative of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Its chemical structure features a five-membered aromatic pyrazole ring with methyl groups at positions 1 and 3, and a carbonyl chloride group at position 5. This arrangement makes it a valuable synthon for introducing the 1,3-dimethylpyrazole moiety into larger molecules, particularly through reactions with nucleophiles.

Physicochemical Data

While experimentally determined data for this compound is limited in publicly available literature, the following table summarizes its basic properties and predicted values.

| Property | Value | Source |

| CAS Number | 55458-67-8 | [1] |

| Molecular Formula | C₆H₇ClN₂O | [1] |

| Molecular Weight | 158.59 g/mol | [1] |

| Predicted Boiling Point | 80 °C at 15 mmHg | [2] |

| SMILES | CN1N=C(C)C=C1C(Cl)=O | [1] |

| InChIKey | ZIAPGUFDEJWQHC-UHFFFAOYSA-N | [1] |

Note: Some physical properties are predicted and should be used as an estimate.

Synthesis and Reactivity

Synthesis of this compound

The standard laboratory synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol: Synthesis of this compound

This protocol is a general procedure based on the conversion of carboxylic acids to acyl chlorides.

Materials:

-

1,3-Dimethyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Dry glassware under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry, round-bottom flask equipped with a magnetic stirrer and a reflux condenser (with a drying tube), suspend or dissolve 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous DCM.

-

Slowly add thionyl chloride (1.5-2.0 eq) or oxalyl chloride (1.2-1.5 eq) to the stirred mixture at room temperature. If using oxalyl chloride, a catalytic amount of anhydrous dimethylformamide (DMF) can be added.

-

The reaction mixture is typically stirred at room temperature or gently heated to reflux until the reaction is complete, which can be monitored by the cessation of gas evolution (HCl and SO₂ for thionyl chloride; CO, CO₂, and HCl for oxalyl chloride).

-

Upon completion, the excess chlorinating agent and solvent are carefully removed under reduced pressure.

-

The resulting crude this compound is typically a liquid or low-melting solid and is often used immediately in the next step without further purification due to its reactivity and moisture sensitivity.

A patent for the synthesis of the precursor, ethyl 1,3-dimethyl-1H-pyrazole-5-carboxylate, involves the reaction of an intermediate (prepared from ethanol, sodium ethoxide, diethyl oxalate, and acetone) with methylhydrazine in DMF.[3]

Reactivity Profile

As an acyl chloride, this compound is a highly reactive electrophile. It readily undergoes nucleophilic acyl substitution with a variety of nucleophiles to form stable amide and ester derivatives. This reactivity is central to its utility as a building block in organic synthesis.

Experimental Protocol: General Amide Formation

Materials:

-

Crude this compound

-

Primary or secondary amine (1.0-1.2 eq)

-

A non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) (1.5-2.0 eq)

-

Anhydrous DCM or another suitable inert solvent

Procedure:

-

Dissolve the crude this compound in anhydrous DCM under an inert atmosphere and cool the solution to 0 °C in an ice bath.

-

In a separate flask, dissolve the amine and the base in anhydrous DCM.

-

Slowly add the amine/base solution to the stirred acyl chloride solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is typically quenched with water or a saturated aqueous solution of sodium bicarbonate.

-

The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude amide product can be purified by column chromatography or recrystallization.

This reactivity allows for the facile incorporation of the 1,3-dimethylpyrazole-5-carboxamide moiety into a wide range of molecular scaffolds.

Caption: Synthetic workflow for this compound and its subsequent amidation.

Role in Drug Discovery and Development

The pyrazole ring is a prominent scaffold in a multitude of clinically successful drugs due to its favorable physicochemical properties, metabolic stability, and ability to engage in various biological interactions.[4][5] Pyrazole-containing compounds have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antiviral effects.[6]

Pyrazole Derivatives as Kinase Inhibitors

A significant number of pyrazole-containing drugs function as kinase inhibitors, targeting key enzymes in cellular signaling pathways that are often dysregulated in diseases like cancer and inflammatory disorders.

Key Signaling Pathways Targeted by Pyrazole-Containing Drugs:

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is crucial for cytokine signaling. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases. Several pyrazole-containing drugs, such as Ruxolitinib, are potent JAK inhibitors.[2][7]

-

MAP Kinase Pathway: The mitogen-activated protein (MAP) kinase pathway is a central signaling cascade that regulates cell proliferation, differentiation, and survival. Pyrazole-based compounds have been developed as inhibitors of key kinases in this pathway, such as p38 MAP kinase, for the treatment of inflammatory diseases.[8]

Caption: Inhibition of the JAK/STAT signaling pathway by pyrazole-based inhibitors.

Other Therapeutic Applications

Beyond kinase inhibition, pyrazole derivatives have shown promise in a variety of other therapeutic areas. For instance, some pyrazole compounds have been found to induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS).[7] The versatility of the pyrazole scaffold allows for its incorporation into molecules designed to interact with a wide array of biological targets.

Safety and Handling

Acyl chlorides, including this compound, are reactive and moisture-sensitive compounds. They should be handled in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. These compounds can react exothermically with water and other protic solvents, releasing hydrochloric acid gas. Therefore, all glassware should be dry, and reactions should be conducted under an inert atmosphere. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its straightforward synthesis and predictable reactivity make it an attractive starting material for drug discovery programs targeting a range of diseases. The proven success of the pyrazole scaffold in numerous approved drugs underscores the potential of derivatives of this compound to yield the next generation of innovative medicines. This guide provides a foundational understanding for researchers looking to harness the potential of this important chemical entity.

References

- 1. jocpr.com [jocpr.com]

- 2. mdpi.com [mdpi.com]

- 3. rsc.org [rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride (CAS No. 55458-67-8)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, a key building block in the synthesis of novel compounds with potential therapeutic applications. This document outlines its chemical properties, detailed experimental protocols for its synthesis and derivatization, and its relevance in the field of drug discovery.

Core Compound Data

This compound is a reactive acyl chloride derivative of a substituted pyrazole. The pyrazole scaffold is a prominent feature in many biologically active compounds, exhibiting a wide range of pharmacological activities including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3] This acyl chloride serves as a crucial intermediate for introducing the 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety into various molecular frameworks, a common strategy in the development of new therapeutic agents.[4]

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 55458-67-8 | [Internal Knowledge] |

| Molecular Formula | C₆H₇ClN₂O | [Internal Knowledge] |

| Molecular Weight | 158.59 g/mol | [Internal Knowledge] |

| IUPAC Name | This compound | [Internal Knowledge] |

| Boiling Point | 80 °C at 15 mmHg | [Internal Knowledge] |

| Density | 1.31 ± 0.1 g/cm³ (Predicted) | [Internal Knowledge] |

Synthesis and Experimental Protocols

The primary route for the synthesis of this compound involves the chlorination of its corresponding carboxylic acid, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid.

Synthesis of this compound

This protocol details the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

Experimental Protocol:

-

Reaction Setup: To a solution of 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or benzene), add thionyl chloride (2.0-3.0 equivalents) dropwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).[5][6] A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux.[5][6] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Work-up: Upon completion, remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude this compound is often used in the subsequent step without further purification.[7]

Synthesis of 1,3-Dimethyl-1H-pyrazole-5-carboxamide Derivatives

This compound is a versatile reagent for the synthesis of a wide array of amide derivatives, which are of significant interest in drug discovery.[8]

Experimental Protocol for Amide Formation:

-

Reaction Setup: In a reaction vessel, dissolve the crude this compound (1.0 equivalent) in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

-

Nucleophilic Addition: To this solution, add the desired primary or secondary amine (1.0-1.2 equivalents) and a non-nucleophilic base such as triethylamine or pyridine (1.5-2.0 equivalents) at 0 °C.[7]

-

Reaction Progression: Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield the desired 1,3-Dimethyl-1H-pyrazole-5-carboxamide derivative.[7]

Applications in Drug Discovery and Development

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs with diverse therapeutic actions.[9] The synthesis of novel pyrazole-carboxamide derivatives using this compound is a common strategy in the search for new drug candidates. These derivatives have shown potential as anticancer, anti-inflammatory, and antimicrobial agents.[4][10] The ability to readily diversify the amide substituent allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and selectivity for a given biological target.

While specific signaling pathways directly modulated by this compound are not extensively documented, the broader class of pyrazole-containing molecules has been shown to interact with various biological targets, including protein kinases. The exploration of derivatives synthesized from this acyl chloride may lead to the discovery of novel modulators of key cellular signaling pathways implicated in disease.

References

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9CI) synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. asianpubs.org [asianpubs.org]

- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. dovepress.com [dovepress.com]

Spectroscopic and Synthetic Profile of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characteristics and a detailed synthetic protocol for 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, a key intermediate in the synthesis of various biologically active compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and organic synthesis.

Spectroscopic Data

Predicted Infrared (IR) Spectroscopy

The most significant change in the IR spectrum upon conversion of the carboxylic acid to the acyl chloride is the shift of the carbonyl (C=O) stretching frequency to a higher wavenumber. The broad O-H stretching band of the carboxylic acid will disappear.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Notes |

| C=O Stretch (Acyl Chloride) | 1750 - 1780 | Expected to be a strong, sharp peak. Higher frequency than the corresponding carboxylic acid (~1700-1725 cm⁻¹). |

| C-Cl Stretch | 650 - 850 | May be difficult to assign definitively due to other absorptions in the fingerprint region. |

| C-H Stretch (Aromatic/Methyl) | 2900 - 3100 | |

| C=C and C=N Stretch (Pyrazole Ring) | 1400 - 1600 |

Predicted ¹H NMR Spectroscopy

The proton chemical shifts are not expected to change dramatically, as the primary structural modification is at the carbonyl group, which is not directly bonded to any protons. Minor downfield shifts for the pyrazole ring proton and methyl groups may be observed due to the increased electron-withdrawing nature of the carbonyl chloride group compared to the carboxylic acid.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| H-4 (Pyrazole Ring) | ~6.8 - 7.2 | s | 1H |

| N-CH₃ | ~3.9 - 4.2 | s | 3H |

| C₃-CH₃ | ~2.3 - 2.6 | s | 3H |

Predicted ¹³C NMR Spectroscopy

The most significant change in the ¹³C NMR spectrum will be the chemical shift of the carbonyl carbon, which is expected to shift downfield upon conversion to the acyl chloride. The chemical shifts of the pyrazole ring carbons may also experience slight downfield shifts.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~165 - 175 |

| C-5 (Pyrazole Ring) | ~140 - 145 |

| C-3 (Pyrazole Ring) | ~150 - 155 |

| C-4 (Pyrazole Ring) | ~110 - 115 |

| N-CH₃ | ~35 - 40 |

| C₃-CH₃ | ~10 - 15 |

Predicted Mass Spectrometry

The mass spectrum is expected to show the molecular ion peak corresponding to the molecular weight of this compound (158.59 g/mol )[1][2]. A characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio) should be observable. Fragmentation may involve the loss of the chlorine atom, the carbonyl group, or other small fragments.

| Fragment | Predicted m/z |

| [M]⁺ | 158/160 |

| [M-Cl]⁺ | 123 |

| [M-COCl]⁺ | 95 |

Experimental Protocols

The synthesis of this compound is typically achieved via the chlorination of its corresponding carboxylic acid precursor, 1,3-dimethyl-1H-pyrazole-5-carboxylic acid.

Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of pyrazole-5-carbonyl chlorides[3].

Materials:

-

1,3-dimethyl-1H-pyrazole-5-carboxylic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

-

In a flame-dried, round-bottom flask purged with an inert gas (e.g., nitrogen or argon), suspend 1,3-dimethyl-1H-pyrazole-5-carboxylic acid (1.0 equivalent) in anhydrous DCM.

-

Add a catalytic amount of DMF (e.g., 1-2 drops).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride or oxalyl chloride (1.5-2.0 equivalents) dropwise to the stirred suspension. Gas evolution will be observed.

-

Allow the reaction mixture to warm to room temperature and continue stirring for 1-3 hours, or until the suspension becomes a clear solution.

-

The progress of the reaction can be monitored by taking a small aliquot, quenching it with methanol, and analyzing the resulting methyl ester by TLC or LC-MS.

-

Once the reaction is complete, remove the excess thionyl chloride and DCM under reduced pressure.

-

The resulting crude this compound is typically used in the next synthetic step without further purification due to its reactivity and moisture sensitivity.

Synthesis Workflow

The following diagram illustrates the synthetic pathway for the preparation of this compound.

References

Spectroscopic and Spectrometric Analysis of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data pertaining to 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride. Due to the limited availability of public experimental data for this specific compound, this document presents predicted spectral data based on the analysis of structurally similar pyrazole derivatives, alongside established experimental protocols for the characterization of such heterocyclic compounds. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of pyrazole-based molecules in drug discovery and development.

Chemical Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₆H₇ClN₂O and a molecular weight of 158.59 g/mol . Its structure features a pyrazole ring substituted with two methyl groups and a carbonyl chloride group, making it a reactive intermediate for the synthesis of various derivatives.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 55458-67-8 |

| Molecular Formula | C₆H₇ClN₂O |

| Molecular Weight | 158.59 g/mol |

| SMILES | CN1N=C(C)C=C1C(Cl)=O |

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on established principles of NMR spectroscopy and analysis of experimental data for analogous pyrazole compounds.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.8 | Singlet | 1H | H4 (pyrazole ring) |

| ~4.1 | Singlet | 3H | N-CH₃ |

| ~2.4 | Singlet | 3H | C3-CH₃ |

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C=O (carbonyl chloride) |

| ~150 | C3 (pyrazole ring) |

| ~140 | C5 (pyrazole ring) |

| ~112 | C4 (pyrazole ring) |

| ~38 | N-CH₃ |

| ~14 | C3-CH₃ |

Mass Spectrometry Data

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight. Due to the presence of chlorine, an isotopic pattern for the molecular ion peak (M and M+2) in an approximate 3:1 ratio is anticipated.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 158/160 | [M]⁺, Molecular ion |

| 123 | [M-Cl]⁺ |

| 95 | [M-Cl-CO]⁺ |

Experimental Protocols

The following sections detail standardized experimental procedures for acquiring NMR and mass spectrometry data for pyrazole derivatives, which are applicable to this compound.

NMR Spectroscopy Protocol

Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16-64.

-

Relaxation Delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled pulse sequence.

-

Spectral Width: 0 to 200 ppm.

-

Number of Scans: 1024 or more, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the resulting spectra.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm for ¹H and ¹³C).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Mass Spectrometry Protocol

Instrumentation and Data Acquisition:

-

Mass Spectrometer: A mass spectrometer equipped with an Electron Ionization (EI) source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Mass Range: 50-500 m/z.

-

Inlet System: Direct insertion probe or Gas Chromatography (GC) inlet.

Sample Introduction (Direct Insertion Probe):

-

Place a small amount of the sample in a capillary tube.

-

Insert the probe into the ion source.

-

Gradually heat the probe to volatilize the sample.

Data Analysis:

-

Identify the molecular ion peak.

-

Analyze the isotopic pattern for the presence of chlorine.

-

Propose fragmentation pathways based on the observed fragment ions.

Workflow and Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the logical workflow for the spectroscopic and spectrometric analysis of this compound and a general signaling pathway involving pyrazole-containing kinase inhibitors.

The Diverse Biological Activities of 1,3-Dimethylpyrazole Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 1,3-dimethylpyrazole scaffold has emerged as a privileged structure in medicinal chemistry, serving as a versatile framework for the development of novel therapeutic agents with a broad spectrum of biological activities.[1] This technical guide provides an in-depth overview of the significant pharmacological properties of 1,3-dimethylpyrazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory activities. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to support further research and drug development in this promising area.

Anticancer Activity

Derivatives of 1,3-dimethylpyrazole have demonstrated notable potential as anticancer agents, exhibiting activity against a range of human cancer cell lines.[2][3][4] Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[1][5]

One of the primary mechanisms of anticancer action for some pyrazole derivatives is the inhibition of tubulin polymerization.[2] For instance, certain pyrazole derivatives have been identified as novel tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[2]

Furthermore, 1,3,5-triazine derivatives incorporating the dimethylpyrazole moiety have been shown to target the EGFR/PI3K/AKT/mTOR signaling cascade.[5] This pathway is frequently dysregulated in various cancers, and its inhibition can lead to a significant reduction in tumor growth and proliferation.[1][5] Specifically, some derivatives have demonstrated the ability to decrease the concentrations of PI3K, AKT, and mTOR, thereby inducing apoptosis in cancer cells.[5]

Quantitative Anticancer Data

The antiproliferative activity of various 1,3-dimethylpyrazole and related pyrazole derivatives has been quantified using metrics such as the half-maximal inhibitory concentration (IC50) and the half-maximal growth inhibition (GI50). A summary of reported values against different cancer cell lines is provided in the table below.

| Compound ID | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| 5b | K562 (Leukemia) | GI50 | 0.021 | [2] |

| 5b | A549 (Lung) | GI50 | 0.69 | [2] |

| 5b | Tubulin | IC50 | 7.30 | [2] |

| P7 | A549 (Lung) | IC50 | - | [6] |

| P11 | A549 (Lung) | IC50 | - | [6] |

| P7 | NCI-H522 (Lung) | IC50 | - | [6] |

| P11 | NCI-H522 (Lung) | IC50 | - | [6] |

| 136b | A549 (Lung) | IC50 | 1.962 | [7] |

| 136b | HCT-116 (Colon) | IC50 | 3.597 | [7] |

| 136b | MCF-7 (Breast) | IC50 | 1.764 | [7] |

| 136b | HT-29 (Colon) | IC50 | 4.496 | [7] |

| 157 | HCT-116 (Colon) | IC50 | 1.51 | [7] |

| 158 | MCF-7 (Breast) | IC50 | 7.68 | [7] |

| 159a | MGC-803 (Gastric) | IC50 | 15.43 | [7] |

| 159b | MGC-803 (Gastric) | IC50 | 20.54 | [7] |

| 4f | HCT-116 (Colon) | - | - | [5] |

| 6c | SKOV-3 (Ovarian) | IC50 | 7.84 | [8] |

| 6c | HepG2 (Liver) | IC50 | 13.68 | [8] |

| 6c | A549 (Lung) | IC50 | 15.69 | [8] |

| 6c | MCF-7 (Breast) | IC50 | 19.13 | [8] |

| 6c | T-24 (Bladder) | IC50 | 22.05 | [8] |

Note: A dash (-) indicates that the specific value was not provided in the cited source, although the compound was reported to be active.

Signaling Pathway Inhibition

The inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway is a key mechanism for the anticancer activity of certain 1,3-dimethylpyrazole derivatives. The following diagram illustrates the points of inhibition within this cascade.

Caption: Inhibition of the EGFR/PI3K/AKT/mTOR signaling pathway.

Another important target for pyrazole derivatives in cancer therapy is the RET (Rearranged during Transfection) kinase. Inhibition of this tyrosine kinase can disrupt downstream signaling pathways like MAPK and PI3K, thereby impeding tumor growth.

Caption: Inhibition of the RET Kinase signaling pathway.

Antimicrobial Activity

1,3-Dimethylpyrazole derivatives have also been investigated for their antimicrobial properties, demonstrating activity against a variety of bacterial and fungal strains.[9][10][11][12] The antimicrobial efficacy is often evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Quantitative Antimicrobial Data

The following table summarizes the MIC values of several pyrazole derivatives against various microorganisms.

| Compound ID | Microorganism | Strain | MIC (µg/mL) | Reference |

| 2 | Aspergillus niger | - | 1 | [10] |

| 3 | Escherichia coli | - | 0.25 | [10] |

| 4 | Streptococcus epidermidis | - | 0.25 | [10] |

| 4c | Mycobacterium tuberculosis | H37Ra | 5.34 | [13] |

| 6b | Mycobacterium tuberculosis | H37Ra | 5.04 | [13] |

| 6g | Staphylococcus aureus | 4220 | 1-2 | [11] |

| 6l | Staphylococcus aureus | 4220 | 1-2 | [11] |

| 7l | Staphylococcus aureus | 4220 | 1-2 | [11] |

| 6g | Escherichia coli | 1924 | 1-2 | [11] |

| 6l | Escherichia coli | 1924 | 1-2 | [11] |

| 7l | Escherichia coli | 1924 | 1-2 | [11] |

| 6g | Candida albicans | 7535 | 1-2 | [11] |

| 6l | Candida albicans | 7535 | 1-2 | [11] |

| 7l | Candida albicans | 7535 | 1-2 | [11] |

| 21a | Antibacterial | - | 62.5-125 | [14] |

| 21a | Antifungal | - | 2.9-7.8 | [14] |

Note: A dash (-) indicates that the specific strain was not provided in the cited source.

Anti-inflammatory Activity

Certain pyrazole derivatives have shown promising anti-inflammatory effects.[10][11][15] The mechanism of action for some of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of inflammation and pain.[16][17]

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of pyrazole derivatives has been assessed in various in vivo models.

| Compound ID | Assay | Activity | Reference |

| 4 | Carrageenan-induced paw edema | Better than Diclofenac sodium | [10] |

| 7l | - | 93.59% inhibition | [11] |

| N9 | Carrageenan-induced rat paw edema | More potent than celecoxib (after 1h) | [15] |

| N7 | Cotton granuloma test | More potent than celecoxib | [15] |

| 13i | - | Close to celecoxib | [17] |

Note: A dash (-) indicates that the specific assay was not detailed in the cited source.

Signaling Pathway Inhibition

The inhibition of the COX-2 pathway is a critical mechanism for the anti-inflammatory effects of many pyrazole derivatives. This pathway is responsible for the production of prostaglandins, which are key mediators of inflammation.

Caption: Inhibition of the COX-2 signaling pathway.

Experimental Protocols

Synthesis of 1,3-Dimethylpyrazole Derivatives

A common and versatile method for the synthesis of 1,3-dimethylpyrazole derivatives is the Knorr pyrazole synthesis.[1] This typically involves the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative.[1]

General Workflow for Synthesis:

Caption: General workflow for the synthesis of 1,3-dimethylpyrazole derivatives.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethyl-2-thiazolyl)-2,5-diphenyl-2H-tetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[2]

Protocol:

-

Cell Seeding: Plate human cancer cells (e.g., MCF-7, K562, A549) in 96-well plates at a specific density and incubate to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized pyrazole derivatives and incubate for a specified period (e.g., 48-72 hours).

-

MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition for each compound concentration and determine the GI50 or IC50 value.

Antimicrobial Susceptibility Testing (Agar Diffusion Method)

The agar diffusion method is a common technique to evaluate the antimicrobial activity of compounds.[9]

Protocol:

-

Media Preparation: Prepare and sterilize an appropriate agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into petri dishes.[14]

-

Inoculation: Inoculate the surface of the agar plates uniformly with a standardized suspension of the test microorganism.

-

Compound Application: Apply sterile paper discs impregnated with known concentrations of the test compounds onto the surface of the inoculated agar plates.

-

Incubation: Incubate the plates under appropriate conditions (temperature and time) for the specific microorganism.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of no microbial growth around each disc. The size of the zone is indicative of the antimicrobial activity of the compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[16]

Protocol:

-

Serial Dilutions: Perform two-fold serial dilutions of the test compounds in a liquid growth medium (e.g., Mueller-Hinton Broth) in a 96-well microtiter plate.[16]

-

Inoculation: Add a standardized inoculum of the test microorganism to each well.[16]

-

Incubation: Incubate the microtiter plate under appropriate conditions.[16]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]

Conclusion

1,3-Dimethylpyrazole derivatives represent a highly promising class of compounds with a wide array of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents, coupled with their synthetic tractability, makes them attractive candidates for further drug discovery and development efforts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the design and evaluation of new and more potent 1,3-dimethylpyrazole-based therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]

- 3. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)-s-triazine Derivatives Targeting EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,3-diarylpyrazolones as potential anticancer agents for non-small cell lung cancer: Synthesis and antiproliferative activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of 1,3-diaryl pyrazole derivatives as potential antibacterial and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. eurekaselect.com [eurekaselect.com]

- 13. Discovery of 1,3-Disubstituted Pyrazole derivatives as Mycobacterium tuberculosis inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Synthesis and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing an aminosulphonyl pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]

The Enduring Potency of the Pyrazole Scaffold: An In-depth Guide for Medicinal Chemists

Introduction

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its remarkable versatility and ability to interact with a wide array of biological targets have cemented its importance in modern drug discovery. From blockbuster anti-inflammatory drugs to cutting-edge cancer therapies, pyrazole-containing compounds have demonstrated significant therapeutic impact. This technical guide provides a comprehensive overview of the pyrazole scaffold's role in medicinal chemistry, detailing its synthesis, biological activities, and the structure-activity relationships that govern its potency. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical pharmacophore.

Quantitative Data on the Biological Activities of Pyrazole Derivatives

The biological evaluation of pyrazole derivatives has yielded a wealth of quantitative data, demonstrating their potent activity across various therapeutic areas. The following tables summarize key findings for their anticancer, anti-inflammatory, and antimicrobial properties, providing a comparative overview of different substitution patterns and their effects on biological efficacy.

Anticancer Activity

Pyrazole scaffolds have been extensively explored as anticancer agents, targeting a range of cancer cell lines and molecular targets. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency in inhibiting a specific biological or biochemical function.

| Compound/Derivative Series | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |

| Pyrazole Benzothiazole Hybrids | HT29, PC3, A549, U87MG | 3.17 - 6.77 | Antiangiogenic | [1] |

| 1,3,4-trisubstituted pyrazoles | HepG2, MCF-7 | 0.46 - 0.56 | CDK2 Inhibition | [2] |

| Pyrazole-1,2,4-triazole Hybrids | MCF-7 | 2.8 - 3.5 | Topoisomerase II | [1] |

| Pyrazole-based analogs | HCT-116 | 0.96 - 3.82 | CDK2 Inhibition | [3] |

| Pyrazole Benzamide Derivatives | MDA-MB-468 | 6.45 (48h) | Apoptosis Induction | [4] |

| Pyrazole-based Macrocycles | - | 0.506 | BMPR2 Inhibition | [5] |

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are well-established, with celecoxib being a prominent example. Their primary mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.

| Compound/Derivative Series | Target | IC50 (µM) | Selectivity (COX-1/COX-2) | Reference |

| Celecoxib | COX-2 | 0.04 | High | [6] |

| 1,3,4-Trisubstituted Pyrazoles | COX-2 | 0.043 - 0.56 | Selective | [7] |

| Pyrazole-based JNK-1 Inhibitors | JNK-1 | < 10 | - | [7] |

Antimicrobial Activity

Pyrazole derivatives have also shown significant promise as antimicrobial agents, with activity against a range of bacteria and fungi. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism.

| Compound/Derivative Series | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole-1,2,4-triazole Hybrids | S. aureus, P. aeruginosa, S. epidermidis | 8 - 11 | [1] |

| Pyrazole-triazole Hybrids | C. albicans, A. niger | 0.0075 - 0.0082 (µmol/mL) | [8] |

| Pyrazole-1-carbothiohydrazides | Aspergillus niger, S. aureus, B. subtilis, K. pneumoniae | 2.9 - 125 | [9] |

| Pyrazoline Derivatives | Candida species | 0.003 - 2 (mg/mL) | [10] |

Key Experimental Protocols

The synthesis and biological evaluation of pyrazole derivatives involve a variety of established experimental procedures. This section provides detailed methodologies for the synthesis of a key pyrazole-containing drug, celecoxib, as well as standard protocols for assessing anticancer and antimicrobial activity.

Synthesis of Celecoxib

Celecoxib can be synthesized through a multi-step process, with a key step involving the condensation of a β-diketone with a substituted hydrazine.[9][11][12]

Step 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione

-

Dissolve para-methyl acetophenone in a suitable solvent such as toluene.

-

Add sodium methoxide, followed by ethyl trifluoroacetate at room temperature.

-

Heat the reaction mixture to 55-60 °C and stir for several hours until the reaction is complete.

-

Cool the reaction mixture and wash with aqueous hydrochloric acid.

-

Separate the organic layer and concentrate under reduced pressure to obtain the desired β-diketone.

Step 2: Cyclization to form Celecoxib

-

Prepare a mixture of 4-hydrazinobenzenesulfonamide hydrochloride and the β-diketone from Step 1 in a solvent system such as ethyl acetate and water.

-

Heat the mixture at 75-80 °C and stir for approximately 5 hours.

-

Cool the reaction mixture to 0-5 °C to precipitate the product.

-

Filter the solid, wash with water, and dry to yield crude Celecoxib.

-

The crude product can be further purified by recrystallization from a suitable solvent like toluene.

In Vitro Anticancer Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2][4][6][8][11][13][14][15][16]

Materials:

-

Cancer cell line (e.g., A549, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Pyrazole test compound dissolved in a suitable solvent (e.g., DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the pyrazole test compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a blank control (medium only).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

-

MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value can then be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[17][18][19][20]

Materials:

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Pyrazole test compound

-

96-well microtiter plates

-

Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the pyrazole test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control well (broth with inoculum, no compound) and a negative control well (broth only).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 30-35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which there is no visible growth. The results can also be read using a microplate reader.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of pyrazole derivatives are a consequence of their interaction with specific signaling pathways. Understanding these pathways is crucial for rational drug design and for elucidating the mechanism of action of novel compounds.

COX-2 Inhibition in Inflammation

Many anti-inflammatory pyrazole derivatives, such as celecoxib, selectively inhibit the cyclooxygenase-2 (COX-2) enzyme. COX-2 is induced during inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation. By inhibiting COX-2, these pyrazole compounds reduce the production of pro-inflammatory prostaglandins.[10][13][21][22][23][24][25][26][27][28]

Caption: COX-2 signaling pathway and inhibition by Celecoxib.

JAK-STAT Signaling Pathway Inhibition

Several pyrazole-based compounds, such as ruxolitinib, are potent inhibitors of Janus kinases (JAKs). The JAK-STAT signaling pathway is crucial for cytokine signaling, and its dysregulation is implicated in various cancers and inflammatory diseases. By inhibiting JAKs, these pyrazole derivatives block the downstream phosphorylation of STAT proteins, thereby preventing their translocation to the nucleus and the transcription of target genes involved in cell proliferation and inflammation.

Caption: JAK-STAT signaling pathway and inhibition by Ruxolitinib.

MAPK Signaling Pathway Inhibition

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another important target for pyrazole-based anticancer and anti-inflammatory agents. This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. Pyrazole derivatives have been developed to inhibit key kinases in this pathway, such as p38 MAPK and ERK, thereby modulating cellular responses to external stimuli.[5][14][25][29][30][31][32]

Caption: MAPK signaling pathway and points of inhibition by pyrazole-based inhibitors.

Drug Discovery and Development Workflow

The discovery and development of novel pyrazole-based drugs is a systematic process that integrates chemical synthesis, biological evaluation, and computational modeling. This workflow is designed to identify promising lead compounds and optimize their properties to yield safe and effective therapeutic agents.[33][34][35][36][37]

Caption: General workflow for pyrazole-based drug discovery and development.

Structure-Activity Relationships (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring. Understanding these structure-activity relationships is fundamental for the rational design of more potent and selective drug candidates.[1][4][6][7][17][22][29][38][39][40][41]

General SAR Observations:

-

N1-Substitution: The substituent at the N1 position of the pyrazole ring is often crucial for activity and selectivity. For many kinase inhibitors, an aryl or heteroaryl group at this position can engage in important interactions with the enzyme's active site.[40]

-

C3- and C5-Substitutions: The groups at the C3 and C5 positions significantly influence the compound's pharmacological profile. For COX-2 inhibitors like celecoxib, a trifluoromethyl group at C3 and a p-tolyl group at C5 are key for its selective inhibition.

-

C4-Substitution: The C4 position offers a site for modification to fine-tune the compound's properties. For instance, the introduction of different functional groups at this position can modulate the compound's solubility, metabolic stability, and target-binding affinity.

-

Hybrid Molecules: The fusion of the pyrazole scaffold with other pharmacologically active moieties, such as triazoles or benzothiazoles, has proven to be a successful strategy for developing novel compounds with enhanced or dual activities.[1][8]

Conclusion

The pyrazole scaffold continues to be a cornerstone of medicinal chemistry, providing a versatile framework for the development of a wide range of therapeutic agents. Its synthetic tractability, coupled with its ability to be tailored for specific biological targets, ensures its continued relevance in the quest for new and improved medicines. The ongoing exploration of novel pyrazole derivatives, guided by a deep understanding of their structure-activity relationships and mechanisms of action, holds immense promise for addressing unmet medical needs across a spectrum of diseases. This guide serves as a foundational resource for researchers dedicated to harnessing the full therapeutic potential of this remarkable heterocyclic system.

References

- 1. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. zenodo.org [zenodo.org]

- 10. Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Continuous flow synthesis of Celecoxib from 2-bromo-3,3,3-trifluoropropene - PMC [pmc.ncbi.nlm.nih.gov]

- 12. US7919633B2 - Process for preparation of celecoxib - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. ACG Publications - Design, synthesis, in silico and biological evaluation of biotin-pyrazole derivatives as anti-cancer activity [acgpubs.org]

- 16. texaschildrens.org [texaschildrens.org]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

- 19. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 20. broth micro-dilution method: Topics by Science.gov [science.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. researchgate.net [researchgate.net]

- 27. pharmacy180.com [pharmacy180.com]

- 28. ClinPGx [clinpgx.org]

- 29. researchgate.net [researchgate.net]

- 30. Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 31. researchgate.net [researchgate.net]

- 32. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 33. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Drug Discovery Workflow - What is it? [vipergen.com]

- 35. Drug Development Process Flowchart | EdrawMax Template [edrawmax.com]

- 36. researchgate.net [researchgate.net]

- 37. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 38. benchchem.com [benchchem.com]

- 39. researchgate.net [researchgate.net]

- 40. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 41. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]

An In-depth Technical Guide to the Safety and Handling of 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride

This guide provides comprehensive safety and handling information for 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride, tailored for researchers, scientists, and professionals in drug development. Due to the limited availability of data for this specific compound, information from closely related pyrazole derivatives and acyl chlorides is used to infer potential hazards and handling protocols.

Hazard Identification and Classification

This compound is anticipated to be a corrosive and reactive substance, primarily due to the presence of the carbonyl chloride functional group. It is likely to cause severe skin burns and eye damage.[1] Upon contact with water or moisture, it may decompose to release hydrogen chloride (HCl) gas, which is corrosive and can cause respiratory irritation.[1]

GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |

Note: This classification is inferred from similar compounds and the reactive nature of acyl chlorides.

Signal Word: Danger

Hazard Pictograms:

-

GHS05 (Corrosion)

-

GHS06 (Skull and Crossbones)

-

GHS07 (Exclamation Mark)

Physical and Chemical Properties

| Property | Value |

| Molecular Formula | C₈H₇ClN₂OS |

| Physical State | Solid |

| Appearance | Off-white |

| Melting Point | 165 - 167 °C / 329 - 332.6 °F |

| Boiling Point | No information available |

| Flash Point | No information available |

| Water Solubility | Decomposes |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are critical for the safe handling of this compound.

Engineering Controls:

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.[2][3][4]

Personal Protective Equipment (PPE):

| Protection Type | Specification |

| Eye/Face Protection | Goggles or a face shield (European Standard EN 166).[1][5] |

| Skin Protection | Protective gloves (e.g., nitrile rubber), and a lab coat or chemical-resistant apron.[1][6] |

| Respiratory Protection | For operations that may generate dust or aerosols, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge should be used.[2][3] |

Handling and Storage

Safe Handling:

-

Avoid all personal contact, including inhalation of dust or vapors.[7]

-

Store under an inert atmosphere to prevent decomposition from moisture.[1]

Storage Conditions:

-

Keep away from incompatible materials such as strong oxidizing agents, bases, amines, and reducing agents.[2]

-

Store in a designated corrosives area.[1]

First-Aid Measures

Immediate medical attention is required in case of exposure.[1]

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[3][9][10] |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[2][9] |

| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2][9] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][8][10] |

Fire-Fighting Measures

Suitable Extinguishing Media:

Specific Hazards:

-

In case of fire, hazardous decomposition products may be released, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]

Protective Equipment for Firefighters:

-

Wear a self-contained breathing apparatus (SCBA) with a full face-piece operated in pressure-demand or other positive pressure mode and full protective gear.[2][3]

Accidental Release Measures

Personal Precautions:

-

Evacuate personnel to a safe area.[11]

-

Wear appropriate personal protective equipment as specified in Section 3.[9]

-

Avoid breathing dust and ensure adequate ventilation.[9]

Environmental Precautions:

-

Prevent the substance from entering drains, sewers, or waterways.[9]

Methods for Cleaning Up:

-

For solid spills, carefully sweep up and shovel into a suitable container for disposal. Avoid generating dust.[2][5]

-

For liquid spills, absorb with an inert material and place in a chemical waste container.

-

Wash the spill area with soap and water, and collect the cleaning solution for proper disposal.

Disposal Considerations

-

Disposal of this chemical must be in accordance with all applicable federal, state, and local environmental regulations.

-

Contact a licensed professional waste disposal service to dispose of this material.[11]

Experimental Protocols and Visualizations

General Experimental Workflow for a Reaction with this compound

The following diagram outlines a typical experimental workflow, emphasizing safety checkpoints.

Caption: A typical experimental workflow emphasizing safety from preparation to disposal.

Logical Relationship of Safety and Handling Procedures

The following diagram illustrates the logical flow of safety and handling procedures.

Caption: Logical flow of safety and handling procedures from hazard identification to disposal.

References

- 1. fishersci.es [fishersci.es]

- 2. fishersci.com [fishersci.com]

- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. dcfinechemicals.com [dcfinechemicals.com]

- 9. aksci.com [aksci.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. capotchem.com [capotchem.com]

A Technical Guide to 1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride for Researchers and Drug Development Professionals

Introduction:

1,3-Dimethyl-1H-pyrazole-5-carbonyl chloride is a key heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure found in numerous approved drugs and bioactive compounds, recognized for a wide spectrum of therapeutic activities.[1][2] Derivatives of pyrazole are integral to the development of therapeutics for various diseases, including different types of cancers.[1][3] This guide provides an in-depth overview of the commercial availability, synthesis, and handling of this compound to support researchers and scientists in their synthetic and drug development endeavors.

Commercial Supplier Analysis

The availability of this compound (CAS No. 55458-67-8) from commercial suppliers is crucial for research and development timelines. The following table summarizes key quantitative data from various suppliers. Note that the precursor, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, is also listed as it is a direct synthetic precursor.

| Supplier | Product Name | CAS Number | Purity | Molecular Formula | Molecular Weight | Notes |

| Matrix Fine Chemicals | This compound | 55458-67-8 | Not Specified | C6H7ClN2O | 158.59 | Supplies small and large quantities.[4] |

| Synquest Labs | This compound | 55458-67-8 | Not Specified | C6H7ClN2O | Not Specified | Product Number: 4H16-5-X8.[5] |

| Unnamed Supplier via globalsources.com | 1, 3-Dimethyl-1h-pyrazole-5-carbonyl chloride | 55458-67-8 | min 95% | C6H7ClN2O | 158.6 | For professional/industrial use only.[6] |

| Apollo Scientific | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | 5744-56-9 | 98% | C6H8N2O2 | Not Specified | Direct precursor to the carbonyl chloride. Available in 500mg, 5g, 25g quantities.[7] |

Experimental Protocols: Synthesis of Pyrazole Carbonyl Chlorides

For researchers who may need to synthesize the title compound, for instance from its corresponding carboxylic acid, several general and specific protocols are available in the literature. The most common method involves the chlorination of the carboxylic acid using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.

Protocol 1: General Synthesis of Pyrazole-5-carbonyl chloride

This protocol is adapted from a general procedure for forming an acid chloride from a pyrazole-5-carboxylic acid, which is then used to form an amide.[8]

-

Step 1: Acid Chloride Formation

-

Dissolve the starting material, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid (1.0 eq), in an anhydrous solvent such as dichloromethane (DCM).

-

Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride (typically 1.5-3.0 eq). A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

-

Allow the mixture to stir at room temperature for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution and the formation of a clear solution.

-

Once the reaction is complete, remove the solvent and excess reagent under reduced pressure (in vacuo).

-

The resulting crude this compound is typically used immediately in the subsequent step without further purification due to its reactivity.

-

Protocol 2: Specific Synthesis of a Substituted Pyrazole-5-carbonyl chloride

This protocol details the synthesis of a similar compound, 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride.[9]

-

Step 1: Reaction Setup

-

To 3.02 g of 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid, add 60 ml of benzene and 10 ml of thionyl chloride.

-

-

Step 2: Reflux

-

Heat the mixture to reflux for two hours.

-

-

Step 3: Isolation

-

After the reflux period, distill off the solvent under reduced pressure.

-

This procedure yields the crude 1-cyclobutyl-3-methyl-1H-pyrazole-5-carboxylic acid chloride. The reported yield for this analog was 96.1%.[9]

-

Visualizations: Workflows and Pathways

The following diagrams illustrate key processes related to the procurement and application of this compound.

Caption: Synthetic pathway from carboxylic acid to the target carbonyl chloride and its subsequent use in amide formation.

Caption: Logical workflow for selecting a commercial supplier or opting for in-house synthesis.

Safety, Handling, and Storage

Based on safety data sheets (SDS) for similar and precursor compounds, this compound should be handled with care. The precursor, 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid, is known to cause skin and serious eye irritation.[10] General safety precautions for reactive acid chlorides should be followed:

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11] Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep away from incompatible materials such as strong oxidizing agents, strong acids, bases, and amines.[10][11]

-

Hazards: Acid chlorides are corrosive and react with moisture, including atmospheric humidity, to release hydrogen chloride (HCl) gas. They are typically harmful if swallowed and can cause severe skin and eye damage.[12]

Applications in Research and Drug Development

The pyrazole nucleus is a cornerstone in the design of bioactive molecules.[1] Its derivatives have been investigated and developed for a wide range of pharmaceutical applications, including as antifungal, antitumor, anti-inflammatory, and anticonvulsant agents.[13] The title compound serves as a reactive intermediate to introduce the 1,3-dimethyl-pyrazole moiety into larger, more complex molecules. This is particularly relevant in the synthesis of kinase inhibitors, a major class of anticancer drugs.[1] The ability to readily form amide bonds makes it a valuable reagent for constructing compound libraries for high-throughput screening in the drug discovery process.

References

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dovepress.com [dovepress.com]

- 4. This compound | CAS 55458-67-8 [matrix-fine-chemicals.com]

- 5. CAS 55458-67-8 | 4H16-5-X8 | MDL MFCD00833258 | this compound | SynQuest Laboratories [synquestlabs.com]

- 6. calpaclab.com [calpaclab.com]

- 7. 5744-56-9 Cas No. | 1,3-Dimethyl-1H-pyrazole-5-carboxylic acid | Apollo [store.apolloscientific.co.uk]

- 8. benchchem.com [benchchem.com]

- 9. prepchem.com [prepchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. merckmillipore.com [merckmillipore.com]

- 13. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Storage and Stability of Acyl Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical aspects of the storage and stability of acyl pyrazole derivatives. Acyl pyrazoles are a significant class of compounds in medicinal chemistry, with prominent examples including the selective COX-2 inhibitor celecoxib. Understanding their stability profile is paramount for ensuring their quality, safety, and efficacy throughout the drug development lifecycle. This document details forced degradation studies, optimal storage conditions, and analytical methodologies for stability assessment.

Core Principles of Acyl Pyrazole Stability

The stability of an active pharmaceutical ingredient (API) like an acyl pyrazole is its ability to remain within established specifications to maintain its identity, strength, quality, and purity. Stability studies are essential to determine the shelf-life and appropriate storage conditions for the drug substance and its formulated product.

Acyl pyrazoles, while generally stable, can be susceptible to degradation under various environmental conditions. Forced degradation, or stress testing, is intentionally performed to identify potential degradation products and pathways. This is crucial for developing stability-indicating analytical methods and understanding the intrinsic stability of the molecule. The primary degradation pathways for acyl pyrazoles include hydrolysis, oxidation, and photodegradation.

Forced Degradation Studies of Acyl Pyrazoles

Forced degradation studies are a cornerstone of drug development, providing insights into the degradation pathways and products that could form under stress conditions. These studies are typically conducted on a single batch of the drug substance and involve exposure to acid, base, oxidative agents, light, and heat.

Summary of Quantitative Degradation Data

The following tables summarize the quantitative data from forced degradation studies on representative acyl pyrazoles, primarily celecoxib and etoricoxib. These studies highlight the conditions under which these compounds are most labile.

Table 1: Forced Degradation of Celecoxib

| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 80°C | 24 hours | No significant degradation | [1] |

| 5 N HCl | 60°C | 60 minutes | ~0.3% | ||

| pH 1.14 (HCl) | 40°C | 817 hours | ~3% | [2] | |

| Base Hydrolysis | 0.1 N NaOH | 80°C | 24 hours | No significant degradation | [1] |

| 5 N NaOH | 60°C | 60 minutes | ~0.9% | ||

| Alkaline conditions | 40°C | 817 hours | ~3% | [2] | |

| Oxidative Degradation | 5% KMnO₄ | 80°C | 3 hours | ~18% | [1] |

| 30% H₂O₂ | Room Temp. | 817 hours | ~22% | [2] | |

| 30% H₂O₂ | 60°C | 30 minutes | Significant degradation | ||

| Thermal Degradation | Dry Heat | 105°C | 24 hours | No significant degradation | [1] |

| Photodegradation | UV light (254 nm) | Ambient | 24 hours | No significant degradation | [1] |

Table 2: Forced Degradation of Etoricoxib

| Stress Condition | Reagent/Condition | Temperature | Duration | Degradation (%) | Reference |

| Acid Hydrolysis | 0.1 N HCl | 70°C | 1 hour | 7.84% | [3] |

| 0.1 N HCl | 80°C | 30 minutes | Degradation observed | ||

| Base Hydrolysis | 0.1 N NaOH | 70°C | 1 hour | 41.52% | [3] |

| 0.1 N NaOH | 80°C | 30 minutes | Degradation observed | ||

| Oxidative Degradation | 3% H₂O₂ | Not specified | 1 hour | ~9.82% | [3] |

| 30% H₂O₂ | 80°C | 30 minutes | Degradation observed | ||

| Thermal Degradation | Dry Heat | 80°C | 30 minutes | Degradation observed | |

| Photodegradation | Sunlight | Ambient | 1 hour | No significant degradation |

Experimental Protocols for Forced Degradation

The following are generalized protocols for conducting forced degradation studies on acyl pyrazoles, based on methodologies reported for celecoxib and etoricoxib.

2.2.1. Preparation of Stock Solution

A stock solution of the acyl pyrazole is typically prepared by dissolving the compound in a suitable organic solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

2.2.2. Acid Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 N to 1 N hydrochloric acid.

-

Reflux the mixture at 60-80°C for a period ranging from 30 minutes to 24 hours.

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of sodium hydroxide.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

2.2.3. Base Hydrolysis

-

To 1 mL of the stock solution, add 1 mL of 0.1 N to 1 N sodium hydroxide.

-

Reflux the mixture at 60-80°C for a period ranging from 30 minutes to 24 hours.

-

After the specified time, cool the solution to room temperature.

-

Neutralize the solution with an equivalent amount of hydrochloric acid.

-

Dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

2.2.4. Oxidative Degradation

-

To 1 mL of the stock solution, add 1 mL of 3-30% hydrogen peroxide.

-

Keep the solution at room temperature or heat to 60-80°C for a period ranging from 30 minutes to several hours.

-

After the specified time, dilute the solution to a suitable concentration with the mobile phase for HPLC analysis.

2.2.5. Thermal Degradation

-

Expose the solid acyl pyrazole powder to dry heat in an oven at a temperature of 105°C for 24 hours.

-

After exposure, dissolve a weighed amount of the powder in a suitable solvent to prepare a solution of known concentration for HPLC analysis.

2.2.6. Photodegradation

-

Expose the solid acyl pyrazole powder or a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

-

For the solid sample, dissolve a weighed amount in a suitable solvent after exposure.

-

For the solution sample, dilute as necessary with the mobile phase for HPLC analysis.